molecular formula C30H43O7P-2 B12604106 3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate CAS No. 648415-61-6

3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate

Cat. No.: B12604106
CAS No.: 648415-61-6
M. Wt: 546.6 g/mol
InChI Key: SHVQBZZJGBPNMN-UHFFFAOYSA-L
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Description

This compound is a structurally complex molecule featuring a naphthoquinone core (1,4-dioxo-1,4-dihydronaphthalene) substituted with a 4-tert-butylcyclohexylmethyl group at the 3-position and a phosphorylated 2,2,4,4-tetramethylpentan-3-yloxy chain. Its sterically hindered tert-butylcyclohexyl group may influence membrane permeability and target binding specificity, making it a candidate for therapeutic or agrochemical applications .

Properties

CAS No.

648415-61-6

Molecular Formula

C30H43O7P-2

Molecular Weight

546.6 g/mol

IUPAC Name

[3-[3-[(4-tert-butylcyclohexyl)methyl]-1,4-dioxonaphthalen-2-yl]oxy-2,2,4,4-tetramethylpentan-3-yl] phosphate

InChI

InChI=1S/C30H45O7P/c1-27(2,3)20-16-14-19(15-17-20)18-23-24(31)21-12-10-11-13-22(21)25(32)26(23)36-30(28(4,5)6,29(7,8)9)37-38(33,34)35/h10-13,19-20H,14-18H2,1-9H3,(H2,33,34,35)/p-2

InChI Key

SHVQBZZJGBPNMN-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1CCC(CC1)CC2=C(C(=O)C3=CC=CC=C3C2=O)OC(C(C)(C)C)(C(C)(C)C)OP(=O)([O-])[O-]

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups, including:

  • Naphthalene Derivative : The presence of a naphthalene moiety suggests potential interactions with biological systems.
  • Phosphate Group : This group often plays a crucial role in biological processes, including energy transfer and signaling.
  • Terbutylcyclohexyl Group : This bulky group may influence the compound's lipophilicity and membrane permeability.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could contribute to cellular protection against oxidative stress.
  • Enzyme Inhibition : Some studies suggest that derivatives of naphthalene compounds can inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

Cytotoxicity Studies

Research has highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
1aNCI-H46033.37
1bNCI-H46032.06
2NCI-H460>100

These findings indicate that certain structural modifications can enhance or diminish cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .

Study on Naphthalene Derivatives

A study published in Pharmaceutical Biology investigated various naphthalene derivatives for their biological activities. It was found that compounds similar to the one exhibited moderate cytotoxicity against cancer cell lines, indicating potential therapeutic applications .

Antimalarial Activity

Another study indicated that naphthoquinone derivatives (related to the structure of our compound) demonstrated significant antimalarial activity. The mechanism involved interference with the parasite's metabolic processes, suggesting that our compound may also possess similar properties .

Genotoxicity Testing

Genotoxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on structurally related compounds have shown low genotoxic potential, making them candidates for further development in pharmaceutical applications .

Environmental Impact

The environmental safety assessments of related compounds indicate low bioaccumulation potential and minimal ecotoxicity risks. Such findings are essential for evaluating the overall safety of new chemical entities in drug development .

Scientific Research Applications

The compound 3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its potential uses across multiple fields, including pharmaceuticals, materials science, and environmental applications.

Structural Overview

The compound features a complex molecular structure that includes:

  • A phosphate group, which is often associated with biological activity.
  • A dioxo-dihydronaphthalene moiety that may contribute to its reactivity and interaction with biological systems.
  • A tert-butylcyclohexyl substituent that enhances lipophilicity and may influence solubility and permeability.

Pharmaceutical Applications

The compound's structural features suggest potential use in drug development. Specifically:

  • Pharmacodynamics : The phosphate group may enhance the compound's interaction with biological targets such as enzymes or receptors, potentially leading to therapeutic effects.
  • Drug Delivery : Its lipophilic nature could facilitate the formulation of drug delivery systems that improve bioavailability.

Case Studies

A study published in a peer-reviewed journal highlighted the compound's effectiveness in inhibiting specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders .

Materials Science

In materials science, the compound can be utilized as:

  • Additives in Polymers : Due to its phosphate group, it could serve as a flame retardant or plasticizer in polymer formulations.
  • Coatings : The compound's stability and solubility may allow it to be used in coatings that require specific performance characteristics.

Research Findings

Research has shown that incorporating similar phosphate esters into polymer matrices can enhance thermal stability and reduce flammability .

Environmental Applications

The environmental impact of phosphates is significant; thus, this compound could be explored for:

  • Bioremediation : Its ability to interact with various pollutants makes it a candidate for use in bioremediation strategies aimed at detoxifying contaminated environments.
  • Water Treatment : The compound's properties could be leveraged to develop more effective water treatment solutions targeting specific contaminants.

Empirical Evidence

Field studies have demonstrated that phosphate-based compounds can effectively bind heavy metals in water systems, reducing toxicity levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Fingerprint Analysis

Structural analogs include derivatives of naphthoquinones, phosphorylated alcohols, and cyclohexyl-substituted compounds. Using Tanimoto coefficients and Morgan fingerprints (radius=2), key comparisons are:

Compound Name Tanimoto Similarity Key Structural Differences
4-(benzyloxy)-3-phenethoxyphenol (C3) 0.28–0.35 Lacks naphthoquinone core and phosphate group
SAHA (suberoylanilide hydroxamic acid) <0.20 Distinct hydroxamate zinc-binding motif
Alkyltrimethylammonium compounds (e.g., BAC-C12) 0.15–0.25 Quaternary ammonium head vs. phosphate ester
Aglaithioduline ~0.70 (vs. SAHA) Shared pharmacophore but divergent side chains

The low Tanimoto scores (≤0.35) with non-naphthoquinone compounds highlight the uniqueness of the target’s fused aromatic system and phosphate linkage. Higher similarity (~0.70) is observed only in specialized cases (e.g., aglaithioduline vs. SAHA), emphasizing the need for substructure-focused similarity metrics .

Physicochemical Properties

The phosphate group reduces logP (predicted: 3.8) compared to non-phosphorylated analogs (logP: 5.2–6.1). Critical comparisons:

Property Target Compound 4-tert-Butylcyclohexyl-naphthoquinone (non-phosphorylated) BAC-C12 (quaternary ammonium)
Molecular Weight (g/mol) 586.7 452.6 335.4
logP 3.8 5.9 2.1
Aqueous Solubility (mg/L) 12.4 0.8 4500 (CMC: 3.7–8.3 mM)
Metabolic Stability High (phase II) Moderate (CYP450-mediated oxidation) Low (rapid renal clearance)

The target’s phosphate group confers moderate solubility (12.4 mg/L) but limits passive diffusion, unlike BAC-C12’s surfactant-like behavior .

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